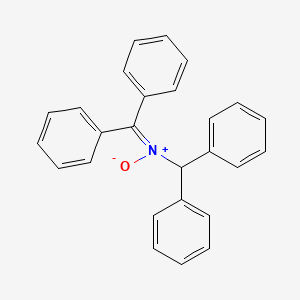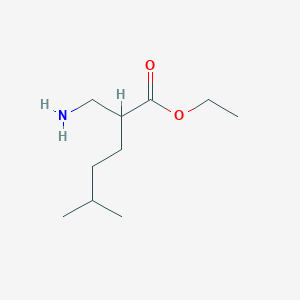
3-Methyl-2-oxocyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is a cyclohexane derivative featuring both a ketone and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-oxocyclohexane-1-carbaldehyde can be synthesized through several methods. One common route involves the reaction of 2-methylcyclohexanone with ethyl formate in the presence of a base, yielding the desired product . Another method includes the oxidation of 3-methyl-2-oxocyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-methyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: The compound can be reduced using agents like sodium borohydride to yield 3-methyl-2-oxocyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Tollen’s reagent, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: 3-Methyl-2-oxocyclohexanol.
Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives.
科学的研究の応用
3-Methyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
作用機序
The mechanism by which 3-Methyl-2-oxocyclohexane-1-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can form Schiff bases with amines, while the ketone group can participate in various nucleophilic addition reactions. These interactions are crucial in its reactivity and potential biological activity .
類似化合物との比較
2-Methyl-3-oxo-1-cyclohexene-1-carbaldehyde: Similar structure but with a double bond in the ring.
2-Oxocyclohexane-1-carbaldehyde: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 3-Methyl-2-oxocyclohexane-1-carbaldehyde is unique due to the presence of both a ketone and an aldehyde group on a cyclohexane ring, along with a methyl substituent. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
1194-91-8 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-methyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-7H,2-4H2,1H3 |
InChIキー |
PHHIDZMYCXEFKO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















